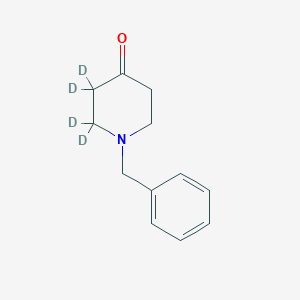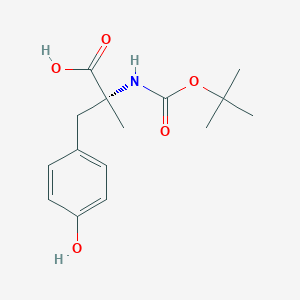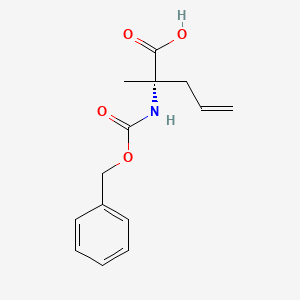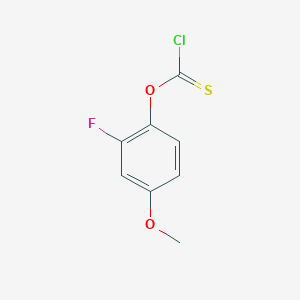
tert-Butyl 2-(2,3-dimethoxyphenyl)-4-formylpiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc-(2,3-dimethoxyphenyl)-4-piperidinylmethanone: is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the piperidine ring, and a methanone group attached to the 4-position of the piperidine ring. The compound also features a 2,3-dimethoxyphenyl group, which contributes to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-(2,3-dimethoxyphenyl)-4-piperidinylmethanone typically involves the following steps:
Protection of the Piperidine Nitrogen: The piperidine nitrogen is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Methanone Group: The protected piperidine is then reacted with a suitable reagent to introduce the methanone group at the 4-position. This can be achieved using reagents such as acyl chlorides or anhydrides.
Introduction of the 2,3-Dimethoxyphenyl Group: The final step involves the introduction of the 2,3-dimethoxyphenyl group. This can be done through a nucleophilic substitution reaction using a suitable phenyl derivative.
Industrial Production Methods: Industrial production of N-Boc-(2,3-dimethoxyphenyl)-4-piperidinylmethanone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes controlling temperature, reaction time, and the use of appropriate solvents and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-Boc-(2,3-dimethoxyphenyl)-4-piperidinylmethanone can undergo oxidation reactions, typically involving the methanone group. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can also undergo reduction reactions, particularly at the methanone group. Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or alkanes
Substitution: Formation of substituted phenyl derivatives
Applications De Recherche Scientifique
Chemistry: N-Boc-(2,3-dimethoxyphenyl)-4-piperidinylmethanone is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound is used as a building block for the synthesis of bioactive molecules. It is particularly useful in the development of enzyme inhibitors and receptor modulators.
Medicine: N-Boc-(2,3-dimethoxyphenyl)-4-piperidinylmethanone has potential applications in medicinal chemistry. It is used in the synthesis of pharmaceutical compounds, including those with analgesic, anti-inflammatory, and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its versatility makes it suitable for various applications, including the development of polymers and coatings.
Mécanisme D'action
The mechanism of action of N-Boc-(2,3-dimethoxyphenyl)-4-piperidinylmethanone is primarily determined by its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The presence of the Boc protecting group and the 2,3-dimethoxyphenyl group influences its binding affinity and specificity.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes involved in metabolic pathways, leading to altered cellular processes.
Receptors: It can modulate receptor activity, affecting signal transduction pathways and cellular responses.
Comparaison Avec Des Composés Similaires
- N-Boc-(2,3-dimethoxyphenyl)-L-serine
- N-Boc-(2,3-dimethoxyphenyl)-D-serine
Comparison: N-Boc-(2,3-dimethoxyphenyl)-4-piperidinylmethanone is unique due to the presence of the piperidine ring and the methanone group. In contrast, N-Boc-(2,3-dimethoxyphenyl)-L-serine and N-Boc-(2,3-dimethoxyphenyl)-D-serine contain an amino acid backbone. This structural difference results in distinct chemical properties and biological activities. The piperidine derivative is more versatile in synthetic applications, while the serine derivatives are more relevant in peptide synthesis and biological studies.
Propriétés
Formule moléculaire |
C19H27NO5 |
|---|---|
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
tert-butyl 2-(2,3-dimethoxyphenyl)-4-formylpiperidine-1-carboxylate |
InChI |
InChI=1S/C19H27NO5/c1-19(2,3)25-18(22)20-10-9-13(12-21)11-15(20)14-7-6-8-16(23-4)17(14)24-5/h6-8,12-13,15H,9-11H2,1-5H3 |
Clé InChI |
NPCKJTUQAWUSFI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1C2=C(C(=CC=C2)OC)OC)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![potassium;3-[(1R,2R,4R,10R,11S,14S,15S,16S,18S,19S)-15-hydroxy-10,14-dimethyl-7-oxo-15-hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-enyl]propanoate](/img/structure/B13400870.png)
![4,6,10,16,18,22-hexamethyl-3,9,15,21-tetrakis(2-methylpropyl)-12,24-bis[(4-morpholin-4-ylphenyl)methyl]-1,7,13,19-tetraoxa-4,10,16,22-tetrazacyclotetracosane-2,5,8,11,14,17,20,23-octone](/img/structure/B13400875.png)
![calcium;(E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13400892.png)




![1-[2-[[1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13400923.png)




![4-[cyclopenta-1,3-dien-1-yl(hydroxy)methylidene]-5-(3,4-dimethoxyphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione;5-(3,4-dimethoxyphenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione;ethyl 2-[3-[hydroxy(phenyl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-5-methyl-3H-pyrrole-4-carboxylate;4-[hydroxy-(4-methylphenyl)methylidene]-5-(4-methoxyphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione](/img/structure/B13400947.png)

